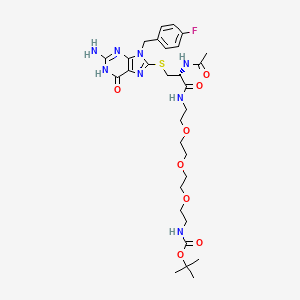
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The Fmoc group (9-fluorenylmethoxycarbonyl) is a widely used protecting group in solid-phase peptide synthesis, while the 2-nitrobenzyl group serves as a photolabile protecting group, allowing for controlled deprotection under UV light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride typically involves the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using the Fmoc group. This is achieved by reacting L-tyrosine with Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) in the presence of a base such as sodium bicarbonate.
Protection of the hydroxyl group: The hydroxyl group of the tyrosine side chain is protected using the 2-nitrobenzyl group. This is done by reacting the Fmoc-protected tyrosine with 2-nitrobenzyl bromide in the presence of a base like potassium carbonate.
Formation of the hydrochloride salt: The final product, Fmoc-O-(2-Nitrobenzyl)-L-tyrosine, is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride undergoes several types of chemical reactions:
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, while the 2-nitrobenzyl group can be removed using UV light.
Coupling reactions: The compound can participate in peptide coupling reactions, where the amino group of one amino acid reacts with the carboxyl group of another to form a peptide bond.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; UV light for 2-nitrobenzyl removal.
Coupling: Carbodiimides (e.g., DCC or EDC) and additives like HOBt or HOAt to facilitate peptide bond formation.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino group, while removal of the 2-nitrobenzyl group yields the free hydroxyl group.
Coupling: Formation of peptide bonds, leading to longer peptide chains.
Aplicaciones Científicas De Investigación
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride has several applications in scientific research:
Peptide Synthesis: Used in the stepwise construction of peptides, particularly in solid-phase peptide synthesis.
Photocleavable Protecting Groups: The 2-nitrobenzyl group allows for controlled deprotection under UV light, useful in studies requiring spatial and temporal control over peptide synthesis.
Bioconjugation: Used in the preparation of bioconjugates, where peptides are linked to other molecules such as drugs or fluorescent probes.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and in the study of enzyme-substrate interactions.
Mecanismo De Acción
The mechanism of action of Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during peptide chain elongation. The 2-nitrobenzyl group protects the hydroxyl group and can be removed under UV light, allowing for controlled deprotection. This dual protection strategy enables the precise construction of complex peptides.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-tyrosine: Lacks the 2-nitrobenzyl group, used for simpler peptide synthesis.
Boc-L-tyrosine: Uses the Boc (tert-butyloxycarbonyl) group for amino protection, which is removed under acidic conditions.
Cbz-L-tyrosine: Uses the Cbz (benzyloxycarbonyl) group for amino protection, removed by hydrogenation.
Uniqueness
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride is unique due to its dual protecting groups, allowing for both chemical and photochemical deprotection. This provides greater flexibility and control in peptide synthesis, making it particularly useful in applications requiring precise spatial and temporal control.
Propiedades
Fórmula molecular |
C31H27ClN2O7 |
|---|---|
Peso molecular |
575.0 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C31H26N2O7.ClH/c34-30(35)28(17-20-13-15-22(16-14-20)39-18-21-7-1-6-12-29(21)33(37)38)32-31(36)40-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27;/h1-16,27-28H,17-19H2,(H,32,36)(H,34,35);1H/t28-;/m0./s1 |
Clave InChI |
JRLNXDJCQRFXGL-JCOPYZAKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-].Cl |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


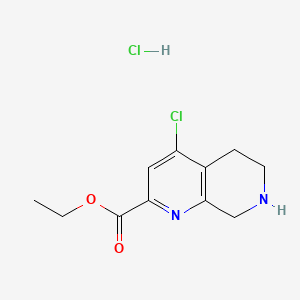
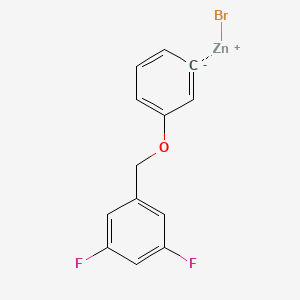
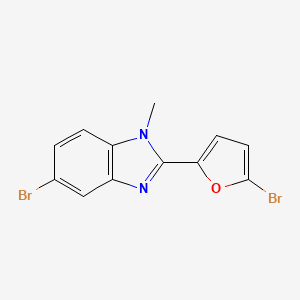
![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
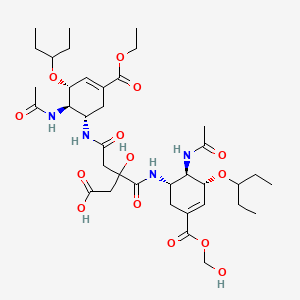
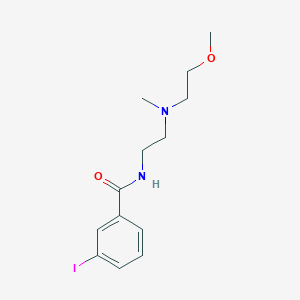
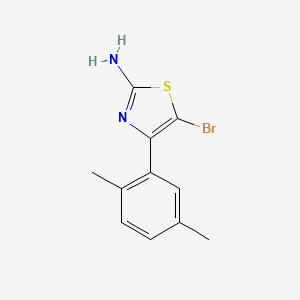
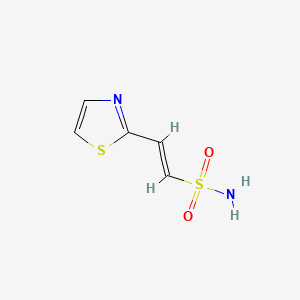
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)

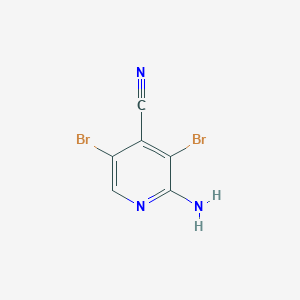
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
